REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][CH:5]([OH:16])[CH2:6][O:7][C:8]1[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][CH:9]=1)[CH3:2].Br[CH2:18][CH2:19][CH2:20][S:21][CH2:22][CH2:23][CH3:24].C(=O)([O-])[O-].[K+].[K+]>C(O)(C)C>[CH2:1]([N:3]([CH2:18][CH2:19][CH2:20][S:21][CH2:22][CH2:23][CH3:24])[CH2:4][CH:5]([OH:16])[CH2:6][O:7][C:8]1[CH:9]=[CH:10][C:11]([C:12]#[N:13])=[CH:14][CH:15]=1)[CH3:2] |f:2.3.4|
|
Name
|
4-[3-(ethylamino)-2-hydroxypropoxy]-benzonitrile
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
C(C)NCC(COC1=CC=C(C#N)C=C1)O
|
Name
|
1-bromo-3-(propylthio)-propane
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
BrCCCSCCC
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed over night
|
Type
|
FILTRATION
|
Details
|
The mixture was filtrated
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residual oil 8.3 g was separated by column chromatography
|
Name
|
|
Type
|
|
Smiles
|
C(C)N(CC(COC1=CC=C(C#N)C=C1)O)CCCSCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |